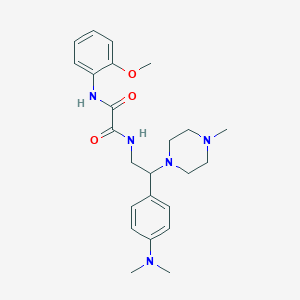
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H33N5O3 and its molecular weight is 439.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two primary starting materials, 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine and 2-methoxybenzoyl chloride, followed by a series of reactions to form the final product.
Starting Materials
2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine, 2-methoxybenzoyl chloride, Triethylamine, N,N-Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Ethyl acetate, Methanol, Wate
Reaction
Step 1: Dissolve 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine in N,N-Dimethylformamide and add triethylamine. Stir the mixture at room temperature for 30 minutes., Step 2: Add 2-methoxybenzoyl chloride to the mixture and stir for 24 hours at room temperature., Step 3: Add hydrochloric acid to the mixture and stir for 30 minutes. Extract the mixture with ethyl acetate and wash the organic layer with water., Step 4: Combine the organic layers and wash with sodium bicarbonate solution. Dry the organic layer with sodium sulfate and evaporate the solvent., Step 5: Dissolve the residue in methanol and add sodium hydroxide. Stir the mixture at room temperature for 24 hours., Step 6: Acidify the mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and dry with sodium sulfate., Step 7: Evaporate the solvent and purify the product by column chromatography using ethyl acetate and hexane as eluent.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c1-27(2)19-11-9-18(10-12-19)21(29-15-13-28(3)14-16-29)17-25-23(30)24(31)26-20-7-5-6-8-22(20)32-4/h5-12,21H,13-17H2,1-4H3,(H,25,30)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUROOHOLSBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)
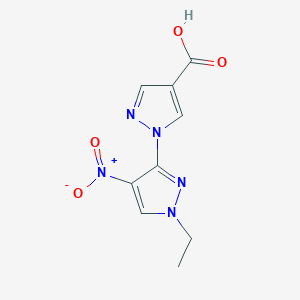
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)
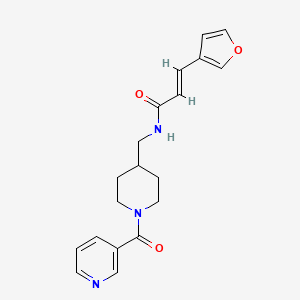
![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)
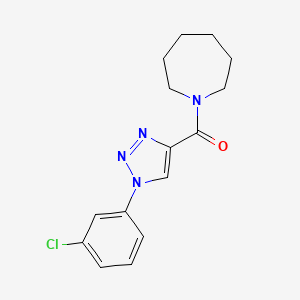
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)
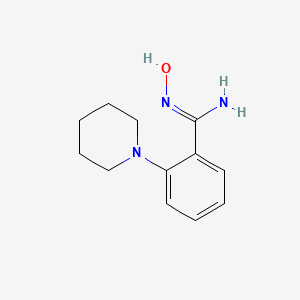
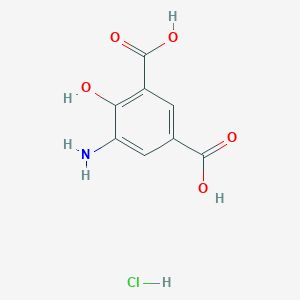
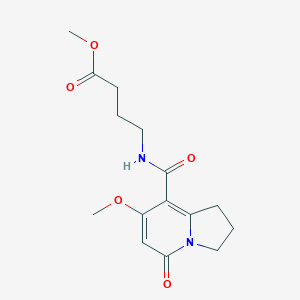
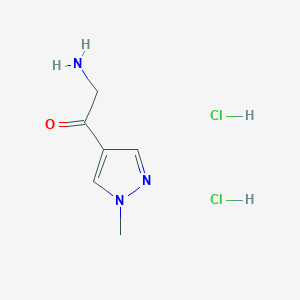
![N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2396037.png)